

# Application of GSK4027 in High-Throughput Screening: A Detailed Guide

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## Compound of Interest

Compound Name: GSK 4027

Cat. No.: B607841

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## Application Notes for Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK4027 is a potent, cell-permeable, and highly selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5).<sup>[1][2][3]</sup> These two proteins are histone acetyltransferases (HATs) that play crucial roles in transcriptional regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory conditions.<sup>[1][2][3][4]</sup> GSK4027 acts as an antagonist, inhibiting the binding of the PCAF/GCN5 bromodomains to acetylated lysine residues on histone tails and other proteins.<sup>[5]</sup> This inhibition disrupts downstream signaling pathways, making GSK4027 a valuable tool for target validation and drug discovery. For robust experimental design, it is recommended to use GSK4028, the inactive enantiomer of GSK4027, as a negative control.<sup>[2][5]</sup>

### Mechanism of Action

GSK4027 specifically targets the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A), which are protein modules responsible for recognizing and binding to acetylated lysine residues.<sup>[4][5]</sup> By competitively binding to the acetyl-lysine binding pocket of these bromodomains, GSK4027 prevents their interaction with acetylated histones and other cellular proteins. This disruption of protein-protein interactions ultimately modulates gene transcription. The high selectivity of

GSK4027 for PCAF/GCN5 over other bromodomain families, particularly the BET family, makes it a superior tool for dissecting the specific biological functions of these two targets.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for GSK4027 based on various in vitro and cellular assays.

Table 1: In Vitro Potency and Selectivity of GSK4027

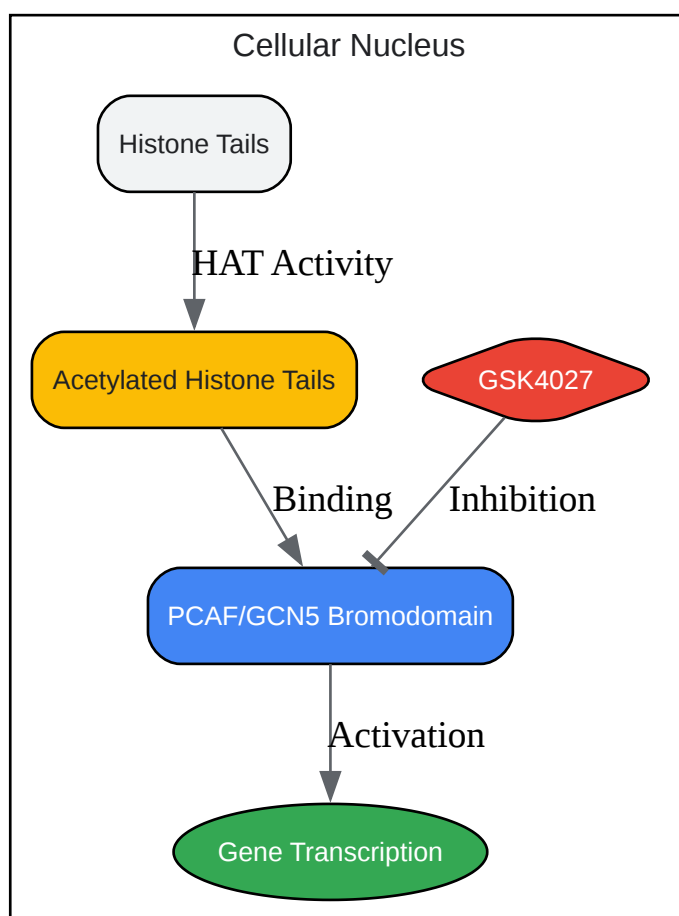
Target/Assay	Metric	Value	Reference
PCAF (TR-FRET)	pIC50	7.4 ± 0.11	<a href="#">[4]</a>
PCAF (TR-FRET)	IC50	40 nM	<a href="#">[2]</a>
PCAF (BROMOscan)	Ki	1.4 nM	<a href="#">[2]</a> <a href="#">[4]</a>
GCN5 (BROMOscan)	Ki	1.4 nM	<a href="#">[2]</a> <a href="#">[4]</a>
PCAF (NanoBRET)	IC50	60 nM	<a href="#">[2]</a> <a href="#">[5]</a>
BRD4 BD1 (TR-FRET)	pIC50	<4.3	<a href="#">[4]</a>
BRD9 (TR-FRET)	pIC50	5.1 ± 0.08	<a href="#">[4]</a>
Selectivity over BET family	Fold Selectivity	≥18,000	<a href="#">[1]</a> <a href="#">[2]</a>
Selectivity over other bromodomains	Fold Selectivity	≥70	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Cellular Activity and Properties of GSK4027

Parameter	Assay	Value	Reference
Cellular Target Engagement (PCAF)	NanoBRET in HEK293 cells	IC50 = 60 nM	[2][5]
Cytotoxicity	Cellular health assay	Non-cytotoxic up to 200 $\mu$ M	[2][5]
Recommended Cellular Concentration	-	50 nM - 1 $\mu$ M	[5]

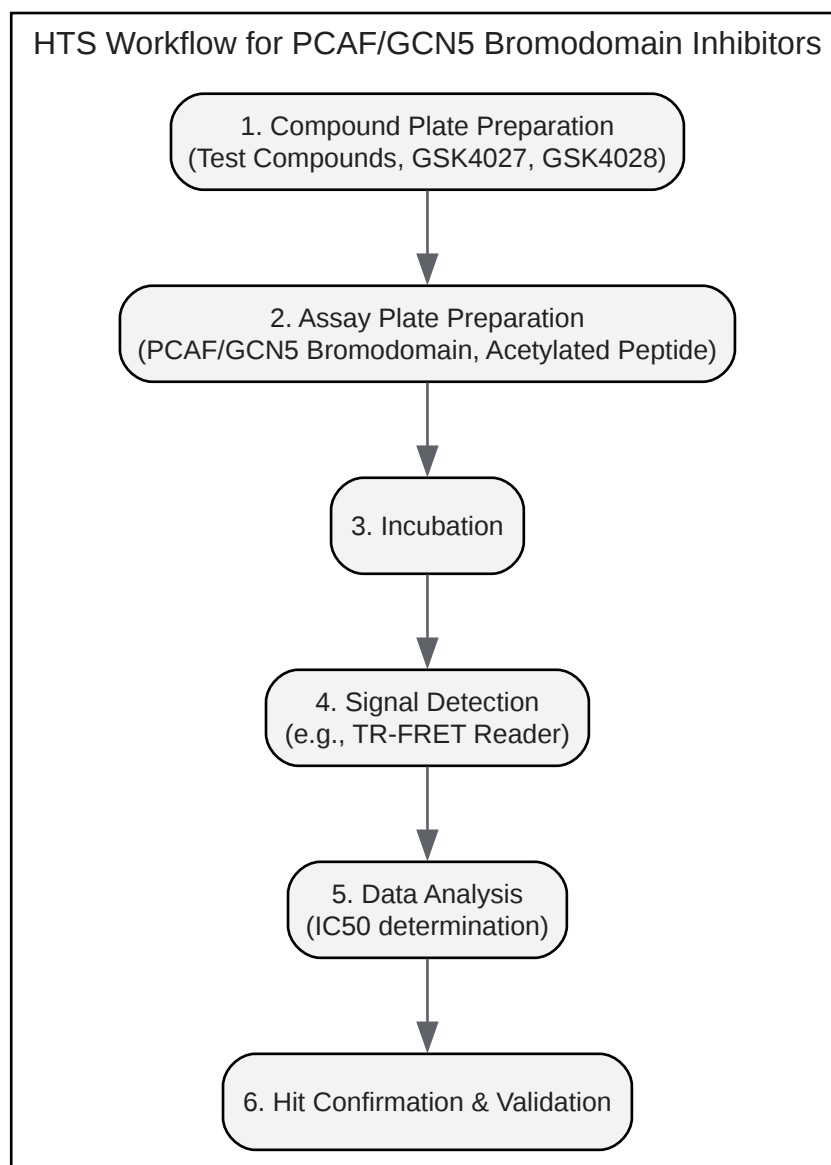
## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway affected by GSK4027 and a typical high-throughput screening workflow.



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**Figure 1:** Simplified signaling pathway of PCAF/GCN5 and the inhibitory action of GSK4027.



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**Figure 2:** General experimental workflow for a high-throughput screen using GSK4027 as a reference.

## Experimental Protocols

Here are detailed protocols for key experiments involving GSK4027, suitable for a high-throughput screening context.

## Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Inhibition

This biochemical assay measures the ability of a compound to disrupt the interaction between the PCAF/GCN5 bromodomain and an acetylated histone peptide.

### Materials:

- Recombinant PCAF or GCN5 bromodomain (tagged, e.g., with GST or His)
- Biotinylated acetylated histone peptide (e.g., H3K14ac)
- Europium-labeled anti-tag antibody (e.g., anti-GST-Eu)
- Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
- GSK4027 (positive control)
- GSK4028 (negative control)
- Test compounds
- 384-well low-volume assay plates (e.g., white or black)
- TR-FRET plate reader

### Procedure:

- **Compound Plating:** Prepare serial dilutions of test compounds, GSK4027, and GSK4028 in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
- **Reagent Preparation:** Prepare a master mix of the PCAF/GCN5 bromodomain and the biotinylated acetylated histone peptide in assay buffer at 2x the final concentration.

- **Dispensing Reagents:** Add the bromodomain/peptide master mix to the compound plates.
- **Incubation:** Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding.
- **Detection Mix:** Prepare a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer at 2x the final concentration.
- **Dispensing Detection Mix:** Add the detection mix to the assay plates.
- **Final Incubation:** Incubate the plates for 60 minutes at room temperature, protected from light.
- **Data Acquisition:** Read the plates on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- **Data Analysis:** Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> values.

## Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This assay measures the displacement of a NanoLuc-tagged PCAF from a Halo-tagged histone H3.3 in live HEK293 cells.[\[2\]](#)

Materials:

- HEK293 cells
- Expression vectors for NanoLuc-PCAF and Halo-Histone H3.3
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- HaloTag® NanoBRET™ 618 Ligand

- NanoBRET™ Nano-Glo® Substrate
- GSK4027 (positive control)
- GSK4028 (negative control)
- Test compounds
- White 96-well or 384-well assay plates
- Luminescence plate reader with 460 nm and >610 nm filters

#### Procedure:

- **Cell Transfection:** Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-Histone H3.3 expression vectors.
- **Cell Plating:** After 24 hours, harvest the transfected cells and plate them in white assay plates in Opti-MEM.
- **Compound Treatment:** Prepare serial dilutions of test compounds, GSK4027, and GSK4028. Add the compounds to the cells and incubate for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.
- **Ligand Addition:** Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 90 minutes.
- **Substrate Addition:** Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
- **Data Acquisition:** Read the plates within 10 minutes on a plate reader capable of measuring filtered luminescence. Measure both donor emission (460 nm) and acceptor emission (>610 nm).
- **Data Analysis:** Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit the data to determine the IC50 values.

#### Conclusion

GSK4027 is an indispensable tool for studying the biological roles of PCAF and GCN5 bromodomains. Its high potency and selectivity, coupled with good cell permeability, make it ideal for high-throughput screening campaigns aimed at identifying novel inhibitors. The provided protocols offer a starting point for the development and execution of robust and reliable screening assays. The use of the inactive control, GSK4028, is crucial for validating on-target effects and minimizing false positives.

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## References

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